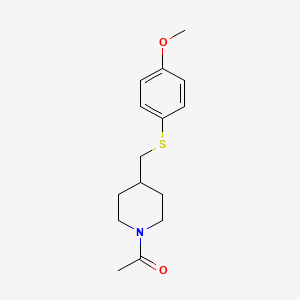
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring substituted with a methoxyphenylthio group and an ethanone moiety.
Méthodes De Préparation
The synthesis of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylthiomethyl chloride and piperidin-1-yl ethanone.
Reaction Conditions: The reaction between 4-methoxyphenylthiomethyl chloride and piperidin-1-yl ethanone is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and bases (e.g., NaH) under conditions such as reflux or room temperature
Applications De Recherche Scientifique
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-sulfur and carbon-nitrogen bonds.
Biological Studies: Researchers use this compound to study the biological activity of piperidine derivatives and their interactions with various biological targets
Mécanisme D'action
The mechanism of action of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone can be compared with similar compounds such as:
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain a piperidine ring, exhibit various biological activities, including anticancer and anti-inflammatory effects.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as methoxyphenylpiperazines, are known for their pharmacological properties, including antidepressant and antipsychotic effects
Propriétés
IUPAC Name |
1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-12(17)16-9-7-13(8-10-16)11-19-15-5-3-14(18-2)4-6-15/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKMNVMSCBYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














